2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide
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Overview
Description
2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furohydrazide moiety, and a methyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects the androgen receptor pathwayIt is known that the androgen receptor pathway plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that similar compounds undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine .
Result of Action
It is known that similar compounds, when interacting with the androgen receptor, can affect cellular proliferation and differentiation in target tissues .
Action Environment
It is known that similar compounds can be affected by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl component. This can be achieved through the trifluoromethylation of an appropriate aromatic compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylphenyl compound is then reacted with a furohydrazide derivative under controlled conditions to form the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them valuable in organic synthesis.
Biology: In biological research, 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide can be utilized to study enzyme inhibition and protein interactions. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can enhance the effectiveness of these products.
Comparison with Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline
3-(Trifluoromethyl)phenylhydrazine
2-Methyl-3-furohydrazide
Uniqueness: 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide stands out due to its combination of trifluoromethyl and furohydrazide groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
2-methyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-12(5-6-21-9)13(20)19-18-8-10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJEJFWSMPLHR-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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